N-methyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
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Overview
Description
N-methyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a chemical compound with the molecular formula C6H9N3OS3. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and two sulfur atoms. The compound also contains a methylsulfanyl group and an acetamide group, making it a unique and versatile molecule in various scientific applications .
Preparation Methods
The synthesis of N-methyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide involves several steps. One common method includes the reaction of 3-(methylsulfanyl)-1,2,4-thiadiazole-5-thiol with N-methyl-2-chloroacetamide under basic conditions. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
N-methyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-methyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research has indicated that derivatives of this compound may possess anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-methyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication and protein synthesis. The compound’s ability to form strong hydrogen bonds and coordinate with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
N-methyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
N,N-Dimethyl-2,2,2-tris(methylsulfanyl)acetamide: This compound has a similar structure but contains three methylsulfanyl groups instead of one.
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide: This compound contains an oxazole ring in addition to the thiadiazole ring, making it more versatile in certain chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C6H9N3OS3 |
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Molecular Weight |
235.4 g/mol |
IUPAC Name |
N-methyl-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C6H9N3OS3/c1-7-4(10)3-12-6-8-5(11-2)9-13-6/h3H2,1-2H3,(H,7,10) |
InChI Key |
GIYQAWFOTYSHPN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CSC1=NC(=NS1)SC |
solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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